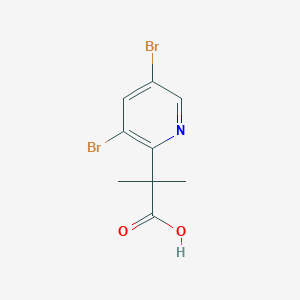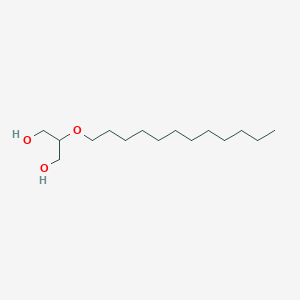
1,6-Bis(4-hydroxyphenoxy)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,6-Bis(4-hydroxyphenoxy)hexane is an organic compound characterized by the presence of two hydroxyphenoxy groups attached to a hexane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1,6-Bis(4-hydroxyphenoxy)hexane can be synthesized through the reaction of hydroquinone with 1,6-dibromohexane. The reaction typically involves the use of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF). The reaction proceeds via a nucleophilic substitution mechanism, where the hydroquinone acts as a nucleophile, displacing the bromine atoms on the hexane chain.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1,6-Bis(4-hydroxyphenoxy)hexane undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroxy derivatives.
Substitution: The phenolic hydroxyl groups can participate in substitution reactions, such as esterification or etherification.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents such as acyl chlorides or alkyl halides in the presence of a base can be used for esterification or etherification reactions.
Major Products
Oxidation: Quinones
Reduction: Dihydroxy derivatives
Substitution: Esters or ethers
Applications De Recherche Scientifique
1,6-Bis(4-hydroxyphenoxy)hexane has several scientific research applications:
Polymer Chemistry: It is used as a monomer or cross-linking agent in the synthesis of polyurethanes and other polymers.
Materials Science: The compound is utilized in the development of advanced materials with specific mechanical and thermal properties.
Biological Research:
Medical Research: The compound’s derivatives are investigated for their anticancer properties.
Mécanisme D'action
The mechanism of action of 1,6-Bis(4-hydroxyphenoxy)hexane involves its interaction with various molecular targets. In biological systems, the compound can interact with enzymes and proteins, potentially inhibiting their activity. The phenolic hydroxyl groups can form hydrogen bonds with amino acid residues, affecting the protein’s function and stability .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1,4-Bis(2-hydroxyethoxy)benzene
- 1,4-Bis(2-hydroxypropoxy)benzene
- 1-(4-(2-hydroxyethoxy)phenoxy)propan-2-ol
Uniqueness
1,6-Bis(4-hydroxyphenoxy)hexane is unique due to its longer hexane backbone, which provides greater flexibility and spacing between the hydroxyphenoxy groups. This structural feature can influence the compound’s reactivity and its ability to form polymers with distinct properties .
Propriétés
Formule moléculaire |
C18H22O4 |
|---|---|
Poids moléculaire |
302.4 g/mol |
Nom IUPAC |
4-[6-(4-hydroxyphenoxy)hexoxy]phenol |
InChI |
InChI=1S/C18H22O4/c19-15-5-9-17(10-6-15)21-13-3-1-2-4-14-22-18-11-7-16(20)8-12-18/h5-12,19-20H,1-4,13-14H2 |
Clé InChI |
GAUXFYRABTWLKY-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=CC=C1O)OCCCCCCOC2=CC=C(C=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(Bicyclo[2.2.1]hepta-2,5-diene)[(2S,3S)-bis(diphenylphosphino)-butane] rhodium(I) perchlorate](/img/structure/B12278712.png)




![(1H-Pyrrolo[2,3-c]pyridin-3-yl)boronic acid](/img/structure/B12278747.png)




![(2Z)-1,1,3-trimethyl-2-[(2E,4E)-3-phenyl-5-(1,1,3-trimethylbenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole;iodide](/img/structure/B12278784.png)
